Pyrrolidine-1-sulfonamide
Overview
Description
Pyrrolidine-1-sulfonamide is a compound with the molecular formula C4H10N2O2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for this compound are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The InChI key for this compound is LPPOVVJDAVMOET-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 150.20 g/mol . Other physical and chemical properties specific to this compound are not available in the retrieved papers.Scientific Research Applications
Catalysis in Organic Synthesis
- Pyrrolidine-sulfonamide has been effectively used to catalyze Mannich-type reactions between ketones and α-imino esters, leading to the efficient synthesis of functionalized α-amino acid derivatives with high levels of regio-, diastereo-, and enantio-selectivity (Wang, Wang, & Li, 2004).
- It serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. Notably, it can be recovered and reused multiple times without significant loss of catalytic activity and stereoselectivity (Zu, Xie, Li, Wang, & Wang, 2008).
Synthesis of Medicinal Compounds
- Synthesis of new 3,4-disubstituted pyrrolidines as thromboxane A2/prostaglandin H2 (TP) receptor antagonists has been achieved, where a specific sulfonamide was the most potent TP-receptor antagonist in the series (Dubuffet et al., 1996).
- Pyrrolidine-sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes, showing moderate to good enantioselectivities, which broadens the substrate scope of chiral amines promoted aldol processes (Mei et al., 2008).
Analytical Techniques
- Mass spectrometric analysis of novel sulfonamides, including pyrrolidine derivatives, played a vital role in confirming the proposed structures for the products, showing the continuing importance of older mass spectrometric techniques (Haskins, Haskins, & Knight, 2004).
Antibacterial Applications
- Room temperature synthesis of new sulfonamides, including pyrrolidine derivatives, demonstrated notable in vitro antibacterial activity against key targeted organisms like Staphylococcus aureus and Escherichia coli (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Novel Synthetic Routes
- Novel stereoselective synthesis of cis-2,5-disubstituted pyrrolidines from homopropargylic sulfonamides and nucleophiles via an isolable N,O-acetals intermediates has been reported, offering an efficient access to pharmaceutical intermediates and natural product modifications (Wang et al., 2020).
Mechanism of Action
Target of Action
Pyrrolidine-1-sulfonamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some pyrrolidine derivatives have been found to inhibit enzymes, thereby altering biochemical pathways .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, often through their inhibitory effects on enzymes .
Result of Action
Pyrrolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it exhibits inhibitory effects . This interaction is significant in the context of antidiabetic therapies, as DPP-IV inhibitors are used to regulate blood sugar levels. This compound also interacts with other biomolecules, including proteins involved in inflammatory responses and cancer cell proliferation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it can inhibit cell proliferation by interfering with cell signaling pathways that promote growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, as a DPP-IV inhibitor, this compound binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition results in increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of target enzymes and prolonged changes in cellular functions . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function.
Properties
IUPAC Name |
pyrrolidine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPOVVJDAVMOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577110 | |
Record name | Pyrrolidine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-88-7 | |
Record name | Pyrrolidine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?
A1: Research highlights the potential of this compound derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []
Q2: Can you provide details on the structure-activity relationship (SAR) of this compound derivatives in the context of DPP-IV inhibition?
A2: Studies indicate that specific structural modifications within this compound derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the this compound scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.
Q3: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?
A3: Several analytical techniques are crucial for characterizing and quantifying this compound derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of this compound derivatives.
Q4: Beyond diabetes, are there other potential therapeutic applications being explored for this compound derivatives?
A4: Interestingly, this compound derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the this compound scaffold and its potential application in developing treatments for various diseases.
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